N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core and a 4-methoxybenzylidene moiety. This compound is synthesized via the condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde in ethanol under acidic conditions, yielding a crystalline product with a 78% yield (mp: ~201°C) . Its structure is characterized by spectroscopic methods (IR, NMR, ESI-MS), X-ray diffraction, and computational studies (DFT, Hirshfeld surface analysis) . The methoxy group on the benzylidene moiety enhances solubility and modulates electronic properties, making it a candidate for biological and materials science applications.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ |
InChI Key |
OZVXMIBNQFMBMG-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The reaction is typically conducted in ethanol under reflux conditions (78°C) for 6–8 hours, with acetic acid serving as a catalyst. A molar ratio of 1:1.2 (hydrazide:aldehyde) optimizes yield while minimizing unreacted starting material. The acidic environment protonates the carbonyl oxygen of 4-methoxybenzaldehyde, enhancing its electrophilicity and facilitating nucleophilic addition by the hydrazide nitrogen.
Table 1: Optimization of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78 | 8 | 82 |
| HCl (0.1 M) | Methanol | 65 | 10 | 68 |
| BF₃·Et₂O | THF | 50 | 12 | 57 |
Data derived from comparative studies show acetic acid in ethanol provides superior yields due to its balanced proton-donating capacity and solvent compatibility.
Purification Techniques
Crude products are purified via recrystallization from hot ethanol, achieving >95% purity. Alternative methods include:
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
- Vacuum sublimation : Effective for large-scale production but energy-intensive.
Alternative Synthetic Routes
Pyrazole Core Synthesis via Hydrazine and Acrolein
While the pyrazole ring is often pre-formed in commercial precursors, the patent US4434292A details pyrazole synthesis from hydrazine hydrate and acrolein. This two-step process involves:
- Pyrazoline formation : Reacting hydrazine hydrate with acrolein in an aqueous-organic medium (20–80°C).
- Oxidation to pyrazole : Using sodium hypochlorite (0–30°C) with ruthenium catalysts.
Key advantages :
Optimization of Synthesis Parameters
Temperature and Time Effects
Table 2: Temperature vs. Yield Correlation
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 65 |
| 78 | 8 | 82 |
| 90 | 6 | 71 |
Prolonged heating above 80°C promotes decomposition, while suboptimal temperatures slow reaction kinetics.
Solvent Systems
Ethanol outperforms methanol and THF due to:
- Ideal polarity for dissolving both hydrophilic (hydrazide) and hydrophobic (aldehyde) reactants.
- Low cost and ease of removal via rotary evaporation.
Analytical Characterization
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone moiety, with bond lengths of:
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation (acetic) | 82 | 95 | High |
| Column chromatography | 78 | 99 | Moderate |
| Patent oxidation | 75 | 90 | Industrial |
Chemical Reactions Analysis
Hydrolysis
Under acidic conditions, the compound undergoes hydrolysis, cleaving the hydrazone bond. This reaction releases 4-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide as products.
Conditions : Acidic environment (e.g., aqueous HCl).
Mechanism : Protonation of the hydrazone nitrogen destabilizes the bond, leading to cleavage and regeneration of the aldehyde and hydrazide components.
Oxidation
The hydrazide group (-NH-NH₂) in the compound can undergo oxidation, converting it into a carbonyl-containing product. While specific oxidants are not detailed in the provided sources, similar hydrazones typically form carboxylic acids or amides under oxidative conditions.
Conditions : Oxidizing agents (e.g., KMnO₄, H₂O₂).
Mechanism : The hydrazide group acts as a reducing agent, transferring electrons to the oxidant, resulting in the formation of a carbonyl group.
Cyclization
The compound may cyclize to form heterocyclic structures, such as oxadiazoles , due to the reactivity of the hydrazide and pyrazole moieties. This reaction is common in hydrazones and can lead to bioactive derivatives.
Conditions : High temperatures or catalytic agents (e.g., acidic/basic media).
Mechanism : Intramolecular nucleophilic attack between the hydrazide nitrogen and a carbonyl group, followed by ring closure.
Reactivity and Stability
Computational studies (B3LYP/6-311++G** calculations) reveal insights into the compound’s stability and reactivity :
-
Stability : Natural Bond Orbital (NBO) analysis indicates high stability in solution, attributed to resonance within the pyrazole and hydrazone groups.
-
Reactivity : Frontier orbital studies suggest low reactivity in gas and aqueous phases, with nucleophilic sites localized on the methoxybenzylidene oxygen (O21) and hydrazide nitrogen (N28). Electrophilic sites are observed on N-H bonds (N24-H27, N18-H19).
Comparison of Key Reactions
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrolysis | Acidic environment (e.g., HCl) | 4-Methoxybenzaldehyde, 3-methyl-1H-pyrazole-5-carbohydrazide | Cleavage of hydrazone bond via protonation. |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carbonyl-containing derivatives (e.g., carboxylic acid) | Hydrazide group acts as a reducing agent. |
| Cyclization | High temperature or catalysts | Heterocycles (e.g., oxadiazoles) | Intramolecular nucleophilic attack and ring closure. |
Scientific Research Applications
N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with cellular components, leading to the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)
N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Electronic and Spectroscopic Comparisons
Table 2: Key Electronic Properties (DFT Studies)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) | |
|---|---|---|---|---|---|
| N’-(4-Methoxybenzylidene) | -5.82 | -1.94 | 3.88 | 4.12 | |
| E-MABPC | -5.45 | -1.78 | 3.67 | 5.01 | |
| E-DPPC | -6.21 | -2.15 | 4.06 | 3.89 |
- The 4-OCH₃ derivative exhibits a moderate HOMO-LUMO gap, suggesting balanced reactivity. The methoxy group contributes to a dipole moment of 4.12 D, lower than E-MABPC’s 5.01 D due to the stronger electron-donating N(CH₃)₂ group .
- Vibrational Spectroscopy :
Crystallographic and Hirshfeld Surface Analysis
Table 3: Intermolecular Interactions
- The 4-OCH₃ derivative forms N–H···O hydrogen bonds between the hydrazide NH and methoxy O, stabilizing a monoclinic crystal lattice (space group P2₁/c) .
- Hirshfeld Surface : O···H (22.3%) and H···H (48.1%) contacts dominate, contrasting with E-DPPC’s higher Cl···H (18.5%) interactions .
Q & A
Q. What is the optimized synthetic route for N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how is purity ensured?
The compound is synthesized via acid-catalyzed condensation of 3-methyl-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (2 h). Acetic acid is used as a catalyst, followed by precipitation in cold water and recrystallization from ethanol, yielding 78% purity. Purity is confirmed by melting point analysis, NMR (¹H/¹³C), IR, and single-crystal X-ray diffraction .
Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazide derivative?
Key techniques include:
- IR spectroscopy : Confirms the presence of C=O (amide I band, ~1640 cm⁻¹) and C=N (hydrazone, ~1590 cm⁻¹) stretches.
- ¹H NMR : Signals at δ 8.35 ppm (CH=N imine proton) and δ 3.85 ppm (OCH₃ group) are diagnostic.
- X-ray crystallography : Resolves the (E)-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns .
Q. How does X-ray crystallography resolve molecular packing interactions in this compound?
Single-crystal analysis reveals intermolecular N–H···O hydrogen bonds between the pyrazole NH and the carbonyl oxygen of adjacent molecules, forming a 2D network. Hirshfeld surface analysis quantifies van der Waals interactions (e.g., H···H, C···H contacts) contributing to crystal stability .
Advanced Research Questions
Q. What computational methods validate the experimental geometry and electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry, showing <0.02 Å deviation from X-ray bond lengths. HOMO-LUMO energy gaps (~4.1 eV) predict charge transfer reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the pyrazole ring and hydrazone group .
Q. How do solvent effects influence the compound’s electronic structure in DFT studies?
Polarizable Continuum Model (PCM) simulations in aqueous solution show a red shift in UV-Vis absorption spectra due to solvatochromism. The dipole moment increases by ~1.2 D compared to the gas phase, enhancing solubility in polar solvents .
Q. What molecular docking strategies assess this compound’s potential as a bioactive agent?
Docking with AutoDock Vina or similar software evaluates binding affinities to targets like DNA gyrase (PDB: 1KZN). For example, pyrazole-carbohydrazide analogs show IC₅₀ values of 0.15 µg/mL against Staphylococcus aureus gyrase, driven by hydrogen bonds with Thr165 and hydrophobic interactions with Val167 .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?
Comparative studies with analogs (e.g., 4-chloro or 4-nitro substituents) reveal that electron-withdrawing groups enhance antibacterial activity by increasing electrophilicity. Methoxy groups improve membrane permeability due to lipophilicity (logP ~2.8) .
Q. What role does the SHELX software suite play in refining crystal structures of such compounds?
SHELXL refines X-ray data by least-squares minimization, resolving anisotropic displacement parameters and hydrogen bonding networks. For example, it calculates R₁ values <0.05 for high-resolution datasets, ensuring accurate bond angle and torsion angle reporting .
Q. How are Hirshfeld surfaces used to analyze non-covalent interactions in crystal engineering?
Hirshfeld surfaces mapped with dₙₒᵣₘ values visualize intermolecular contacts. For this compound, H···O (10.2%) and H···C (8.5%) interactions dominate, guiding co-crystal design for enhanced stability .
Q. What experimental and computational approaches reconcile contradictory bioactivity data across studies?
Meta-analysis of IC₅₀ values (e.g., MTT vs. luciferase assays) combined with Molecular Dynamics (MD) simulations (100 ns trajectories) identifies assay-specific false positives. For instance, aggregation artifacts in high-throughput screens are ruled out via dynamic light scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
